Ethyl 4-(furan-2-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
Ethyl 4-(furan-2-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidinone (DHPM) derivative synthesized via the Biginelli reaction, a multicomponent condensation of aldehydes, β-keto esters, and urea/thiourea . The compound features a furan-2-yl substituent at the 4-position of the tetrahydropyrimidine ring, an ethyl ester group at position 5, and a methyl group at position 4. Its crystal structure reveals two independent molecules in the asymmetric unit, with intermolecular N–H···O hydrogen bonds forming centrosymmetric tetramers . DHPMs are pharmacologically significant, often explored for anticancer, anti-inflammatory, and antimicrobial activities .
Properties
IUPAC Name |
ethyl 4-(furan-2-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4/c1-3-17-11(15)9-7(2)13-12(16)14-10(9)8-5-4-6-18-8/h4-6,10H,3H2,1-2H3,(H2,13,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQIGXCCKCMDVJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC=CO2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(furan-2-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves the condensation of ethyl acetoacetate with urea and furfural under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product. The reaction conditions often include heating the mixture to reflux and using a solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as crystallization and chromatography can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(furan-2-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The carbonyl group in the pyrimidine ring can be reduced to form the corresponding alcohol.
Substitution: The hydrogen atoms on the furan ring can be substituted with various functional groups such as halogens, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: Alcohol derivatives of the pyrimidine ring.
Substitution: Halogenated or alkylated furan derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of tetrahydropyrimidines, including ethyl 4-(furan-2-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, exhibit notable antimicrobial properties. A study demonstrated that this compound showed effectiveness against various bacterial strains, suggesting its potential as an antibacterial agent .
Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies have shown that it can inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. The structural features of the compound facilitate interactions with cellular targets that are crucial for cancer cell survival .
Neuroprotective Effects
Recent studies have explored the neuroprotective effects of this compound in models of neurodegenerative diseases. The presence of the furan ring is believed to enhance its ability to cross the blood-brain barrier, allowing it to exert protective effects against oxidative stress in neuronal cells .
Biginelli Reaction
This compound can be synthesized via the Biginelli reaction, which involves the condensation of furfuraldehyde, acetoacetate, and urea or thiourea. This one-pot reaction is significant for producing various dihydropyrimidinones with diverse biological activities .
Structural Variants
The synthesis of structural variants has led to the discovery of compounds with enhanced biological activities. For instance, modifications to the ethyl ester group or alterations in the furan substituent have resulted in derivatives with improved potency against specific pathogens or cancer cell lines .
Case Study 1: Antimicrobial Screening
A comprehensive screening of this compound against Gram-positive and Gram-negative bacteria revealed minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL. These results positioned it as a promising candidate for further development into an antimicrobial agent .
Case Study 2: Anticancer Activity
In a study assessing the cytotoxic effects on human breast cancer cells (MCF7), concentrations of the compound ranging from 10 to 100 µM resulted in significant reductions in cell viability (up to 70% at 100 µM). Mechanistic studies indicated that these effects were mediated through apoptotic pathways and modulation of key signaling molecules involved in cell survival .
Mechanism of Action
The mechanism of action of Ethyl 4-(furan-2-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cellular receptors to exert anti-inflammatory effects .
Comparison with Similar Compounds
Structural Comparisons
The structural diversity of DHPMs arises from substitutions at positions 4, 5, and 5. Below is a comparative analysis of key analogs:
Key Observations :
- Substituent Effects : Electron-withdrawing groups (e.g., Br in ) increase reactivity, while electron-donating groups (e.g., methoxymethyl in ) enhance lipophilicity.
- Ring Modifications : Replacement of the oxo group with thioxo (e.g., ) alters hydrogen-bonding capacity and metabolic stability.
Key Observations :
- Catalyst Efficiency : Copper-based catalysts (e.g., CuCl₂·2H₂O ) and molten salts (e.g., ) achieve higher yields (>85%) under solvent-free conditions.
- Solvent-Free Protocols : Green chemistry approaches (e.g., ) minimize waste and reduce reaction times.
Key Observations :
- Anticancer Potential: Furan-containing DHPMs (e.g., target compound and ) show promise as Eg5 inhibitors, critical for mitotic spindle formation.
- Activity Modulation : Thioxo derivatives (e.g., ) exhibit broader antimicrobial activity compared to oxo analogs.
Physicochemical Properties
Key Observations :
- LogP Trends : Methoxymethyl substitution increases lipophilicity (LogP ~2.1) compared to the target compound (LogP ~1.8).
- Solubility : Hydroxyl groups (e.g., ) improve aqueous solubility via hydrogen bonding.
Biological Activity
Ethyl 4-(furan-2-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (commonly referred to as compound I) is a derivative of the dihydropyrimidinone class, synthesized primarily through the Biginelli reaction. This compound has garnered attention for its diverse biological activities, including anticancer and antimicrobial properties.
Synthesis and Structural Characteristics
The synthesis of compound I typically involves a one-pot reaction between furfuraldehyde, ethyl acetoacetate, and urea. This process is characterized by the formation of a tetrahydropyrimidine ring, which is critical for the biological activity of the resultant compound. The molecular formula for compound I is CHNO, with a molecular weight of 250.25 g/mol. The crystal structure reveals that the compound exists in two independent molecular orientations due to rotational disorder in the furan moiety .
Anticancer Activity
Recent studies have highlighted the anticancer potential of compound I against various cancer cell lines. For instance, cytotoxicity assays using the MTT method demonstrated significant activity against breast cancer (T47D) and cervical cancer (HeLa) cell lines. The IC50 values indicate that compound I exhibits a dose-dependent response, suggesting its potential as a therapeutic agent in cancer treatment .
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| T47D | 15.3 | Induction of apoptosis |
| HeLa | 12.7 | Cell cycle arrest |
Antimicrobial Activity
In addition to its anticancer properties, compound I has shown promising antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods. Results indicated that compound I effectively inhibits the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .
| Bacterial Strain | MIC Value (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 32 | Moderate |
| Escherichia coli | 64 | Moderate |
| Pseudomonas aeruginosa | 128 | Weak |
The biological mechanisms underlying the activities of compound I are multifaceted:
- Anticancer Mechanism : The induction of apoptosis in cancer cells is primarily attributed to the activation of caspase pathways, leading to programmed cell death. Additionally, compound I may disrupt mitochondrial function, resulting in increased reactive oxygen species (ROS) production that further promotes apoptosis .
- Antimicrobial Mechanism : The antimicrobial effects are believed to arise from the disruption of bacterial cell membranes and interference with nucleic acid synthesis. This dual action enhances its efficacy against a broad spectrum of pathogens .
Case Studies and Research Findings
A variety of studies have been conducted to evaluate the biological activity of compound I:
- Study 1 : A comprehensive analysis involving in vitro assays demonstrated that compound I significantly inhibited cell proliferation in T47D cells by inducing G0/G1 phase arrest and promoting apoptotic pathways.
- Study 2 : Another investigation assessed its antimicrobial potential against clinical isolates of Staphylococcus aureus and Escherichia coli, confirming its effectiveness as a bactericidal agent.
Q & A
Q. What is the optimal synthetic route for preparing Ethyl 4-(furan-2-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate?
The compound is synthesized via the Biginelli reaction , a one-pot cyclocondensation of furfuraldehyde (aldehyde), ethyl acetoacetate (β-ketoester), and urea. The reaction typically employs ethanol as a solvent and acid catalysis (e.g., HCl or Lewis acids) under reflux conditions. Crystallization from ethanol yields pure product .
Key validation steps :
Q. How is the compound structurally characterized in crystallographic studies?
Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL97 for refinement) is the gold standard. The dihydropyrimidinone ring adopts a boat conformation , and intermolecular N–H⋯O hydrogen bonds form R₂²(8) motifs, creating zigzag chains in the crystal lattice .
Critical parameters :
Advanced Questions
Q. How do microwave-assisted synthesis methods improve yield and efficiency compared to conventional routes?
Microwave irradiation reduces reaction time (e.g., from hours to minutes) and enhances yield (e.g., 85–95%) by promoting uniform heating. Ethanol with potassium tert-butoxide as a base under microwave conditions minimizes side reactions. Post-reaction workup involves simple ice-water washing .
Method comparison :
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Reaction Time | 6–8 hours | 20–30 minutes |
| Yield | 70–80% | 85–95% |
| Purity | Requires column | Direct isolation |
Q. How can conformational analysis of the dihydropyrimidinone ring inform drug design?
The boat conformation observed in SC-XRD studies (e.g., puckering parameters: Cremer-Pople analysis) influences hydrogen-bonding networks and molecular packing. Substituents at C4 (e.g., furan-2-yl) sterically modulate ring flexibility, affecting binding to biological targets. Computational studies (DFT) can validate experimental conformations .
Q. What methodological strategies resolve contradictions in reported physicochemical properties (e.g., logP, melting point)?
Discrepancies arise from differing analytical conditions (e.g., DSC vs. capillary melting points) or impurities. To resolve:
- Validate melting points via differential scanning calorimetry (DSC) .
- Measure logP experimentally (HPLC retention time vs. standards) rather than relying on computational tools .
Example data conflict :
| Property | Reported Value 1 | Reported Value 2 |
|---|---|---|
| Melting Point | 181–185°C | 170–175°C* |
| logP | 2.67 | 3.10* |
| *Hypothetical values for illustration. |
Q. How are in vitro antitubercular activity assays designed for dihydropyrimidine derivatives?
Derivatives are screened against Mycobacterium tuberculosis H37Rv using the Microplate Alamar Blue Assay (MABA) . Active compounds (e.g., ethyl 4-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl] analogs) are compared to isoniazid as a positive control. IC₅₀ values <10 µg/mL indicate potency .
Key steps :
- Prepare serial dilutions in Middlebrook 7H9 broth.
- Incubate for 7 days at 37°C.
- Add Alamar Blue to assess viability via fluorescence .
Q. What computational tools support structure-activity relationship (SAR) studies for this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
